molecular formula C6H9N3O2 B13240617 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid

2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13240617
M. Wt: 155.15 g/mol
InChI Key: DQOQXGFOTAFCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halides and amines.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halides or amines under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the imidazole ring.

Scientific Research Applications

2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition of metabolic pathways or the activation of signaling cascades .

Comparison with Similar Compounds

  • 2-Amino-1H-imidazole-4-carboxylic acid
  • 1,2,4-Trisubstituted imidazoles
  • Imidazole-2-carboxylic acid

Comparison: Compared to other similar compounds, 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of two methyl groups at positions 1 and 5 enhances its stability and reactivity in certain chemical reactions .

Biological Activity

2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family. Its unique structure, characterized by amino and carboxylic acid functional groups, contributes to its diverse biological activities. This article reviews its biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 170.18 g/mol

The compound’s structure allows it to participate in various biochemical processes, making it a subject of interest in pharmaceutical and agrochemical research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition or activation. This property is crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications.
  • Antiviral Activity : In studies involving HIV-1 integrase (IN) inhibition, compounds structurally related to this compound demonstrated significant antiviral activity. For instance, certain derivatives exhibited moderate inhibitory percentages against HIV-1 IN with minimal cytotoxicity .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest it may possess properties that inhibit the growth of various pathogens.

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of enzyme activity or interference with viral replication pathways, particularly in the context of HIV .

Study 1: HIV-1 Integrase Inhibition

In a study evaluating novel imidazole derivatives for their ability to inhibit HIV-1 integrase, several compounds were synthesized and tested. Compounds derived from this compound showed promising results with inhibitory percentages ranging from 33% to 45% at concentrations of 100 µM. Notably, some compounds exhibited low cytotoxicity (CC50 values >200 µM), indicating their potential as therapeutic agents .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Score
2-Amino-1H-imidazole-4-carboxylic acidC5H6N2O20.88
1-Methyl-1H-imidazole-4-carboxylic acidC6H8N2O20.86
5-Amino-1,2-dimethyl-1H-imidazole-4-carboxylic acidC7H10N4O20.85

This table highlights the structural variations among imidazole derivatives and their corresponding biological activities.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-1,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3-4(5(10)11)8-6(7)9(3)2/h1-2H3,(H2,7,8)(H,10,11)

InChI Key

DQOQXGFOTAFCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.